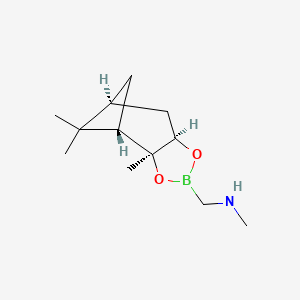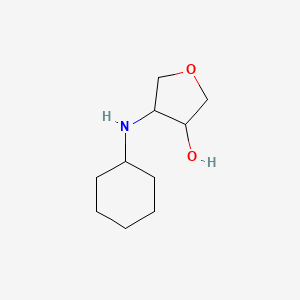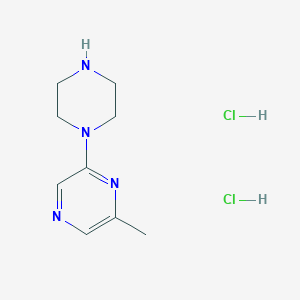![molecular formula C21H22N8O B12272071 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B12272071.png)
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3-méthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl} est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé est caractérisé par la présence de plusieurs cycles contenant de l'azote, ce qui contribue à ses propriétés chimiques uniques. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et pharmacologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3-méthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl} implique plusieurs étapes, chacune nécessitant des réactifs et des conditions spécifiques. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : La synthèse commence par la formation du cycle pyrazole en faisant réagir le 3-méthyl-1H-pyrazole avec des réactifs appropriés dans des conditions contrôlées.
Construction du cycle pyridazine : Le dérivé du pyrazole est ensuite mis à réagir avec des réactifs appropriés pour former le cycle pyridazine.
Formation du cycle pipérazine : Le dérivé de la pyridazine est ensuite mis à réagir avec la pipérazine pour former le cycle pipérazine.
Formation du cycle pyrano[4,3-b]pyridine : La dernière étape implique la cyclisation du composé intermédiaire pour former le cycle pyrano[4,3-b]pyridine, ce qui donne le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de systèmes catalytiques avancés, de réacteurs à écoulement continu et d'autres techniques modernes pour rationaliser le processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3-méthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl} subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium et autres agents réducteurs.
Substitution : Agents halogénants, nucléophiles et autres réactifs en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
4. Applications de la recherche scientifique
3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3-méthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl} a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de 3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3-méthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl} implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes, aux récepteurs ou à d'autres protéines, en modulant leur activité et en conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3,5-diméthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl}
- 3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(1-méthyl-1H-pyrazol-4-yl)pyridazin-3-yl]pipérazin-1-yl}
Unicité
L'unicité de 3-cyanopyrano[4,3-b]pyridine-5,7,8-trihydro-2-{4-[6-(3-méthyl-1H-pyrazol-1-yl)pyridazin-3-yl]pipérazin-1-yl} réside dans ses caractéristiques structurelles spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Ces caractéristiques comprennent la présence de plusieurs cycles contenant de l'azote et la disposition spécifique des groupes fonctionnels, ce qui contribue à son potentiel en tant que composé polyvalent dans diverses applications de recherche scientifique.
Propriétés
Formule moléculaire |
C21H22N8O |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H22N8O/c1-15-4-6-29(26-15)20-3-2-19(24-25-20)27-7-9-28(10-8-27)21-16(13-22)12-17-14-30-11-5-18(17)23-21/h2-4,6,12H,5,7-11,14H2,1H3 |
Clé InChI |
MBMAENPALCRKAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12271994.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271999.png)
![N-cyclopropyl-4-[(pyridin-2-yl)methyl]morpholine-2-carboxamide](/img/structure/B12272002.png)
![6-phenyl-3-(2-phenylethyl)-5-sulfanyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12272010.png)
![3-(3,4-dichlorophenyl)-1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12272012.png)
![Methyl 2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12272015.png)


![2-tert-butyl-1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12272043.png)
![6-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12272049.png)
![1-(Benzo[b]thiophen-6-yl)piperazine](/img/structure/B12272056.png)
![N-(2-methoxyethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12272064.png)


